![molecular formula C18H20N4O3 B2541299 2-cyano-N'-{(1E)-1-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]ethylidene}acetohydrazide CAS No. 364738-13-6](/img/structure/B2541299.png)
2-cyano-N'-{(1E)-1-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]ethylidene}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N'-{(1E)-1-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]ethylidene}acetohydrazide is a complex organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N'-{(1E)-1-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]ethylidene}acetohydrazide typically involves the following steps:
Formation of the Coumarin Core: : The synthesis begins with the formation of the coumarin core, which can be achieved through the Pechmann condensation reaction. This involves the reaction of phenols with β-keto esters in the presence of an acid catalyst.
Introduction of the Diethylamino Group: : The diethylamino group is introduced at the 7-position of the coumarin core through nucleophilic substitution reactions.
Hydrazide Formation: : The final step involves the reaction of the coumarin derivative with cyanoacetic acid hydrazide to form the hydrazide group[_{{{CITATION{{{_2{Buy 2-cyano-N'-{(1E)-1-7-(diethylamino)-2-oxo-2H-chromen-3-yl ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N'-{(1E)-1-[7-(diethylamino)-2-oxen-2H-chromen-3-yl]ethylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia or amines.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2, acidic or basic conditions.
Reduction: : LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: : NH3, primary or secondary amines, in the presence of a base.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of amines or alcohols.
Substitution: : Formation of substituted coumarins or hydrazides.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating diseases like cancer or inflammation.
Industry: : Employed in the development of fluorescent chemosensors and other analytical tools.
Mechanism of Action
The mechanism by which 2-cyano-N'-{(1E)-1-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]ethylidene}acetohydrazide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the cyano and diethylamino groups. Similar compounds include other coumarin derivatives, which may lack these groups or have different substituents. These differences can lead to variations in biological activity and applications.
List of Similar Compounds
Coumarin
7-Amino-4-methylcoumarin
7-Diethylamino-4-methylcoumarin
7-Diethylamino-2-oxo-2H-chromen-3-ylcarbonylpyridine-3-carbohydrazide
Properties
IUPAC Name |
2-cyano-N-[(E)-1-[7-(diethylamino)-2-oxochromen-3-yl]ethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-4-22(5-2)14-7-6-13-10-15(18(24)25-16(13)11-14)12(3)20-21-17(23)8-9-19/h6-7,10-11H,4-5,8H2,1-3H3,(H,21,23)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLIKTLHUCAHEL-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=NNC(=O)CC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C(=N/NC(=O)CC#N)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
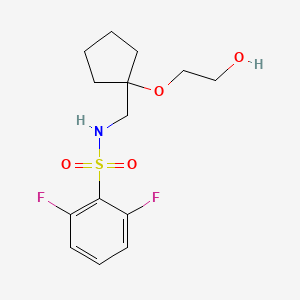
![3-Tert-butyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2541219.png)
![(13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one](/img/structure/B2541220.png)
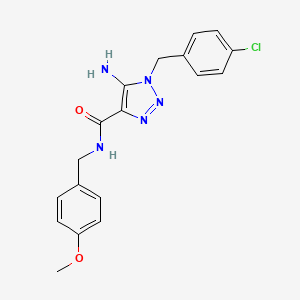

![3-(2-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2541225.png)
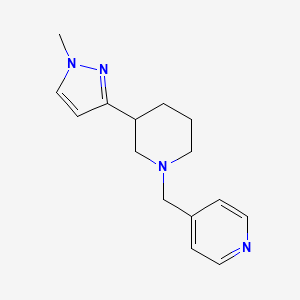
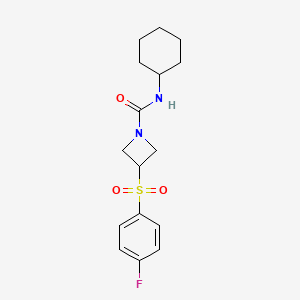
![3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2541230.png)
![6-(5-chloro-2-methoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2541232.png)
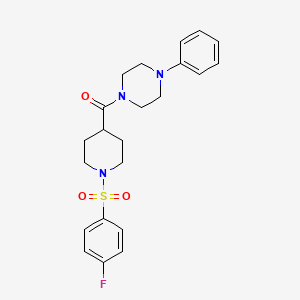
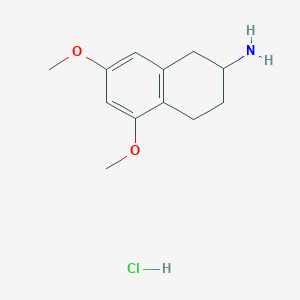
![1-(2-Chlorophenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2541236.png)
amine hydrochloride](/img/structure/B2541238.png)
